Molecular Topology Differentiation: Furan vs. Benzofuran at the Isoxazole 5-Position
The target compound incorporates a furan ring (five-membered monocyclic heteroaromatic, two double bonds, one oxygen) at the isoxazole 5-position, whereas the closest commercially catalogued analog (CAS 1105242-10-1) replaces furan with benzofuran (furan fused to a benzene ring). This substitution increases the molecular weight from 312.28 to 362.3 g/mol, adds an additional aromatic ring, and substantially increases calculated logP and polar surface area parameters. While no direct head-to-head biological comparison has been published, the structural difference is deterministic for target-binding pocket complementarity, π-stacking geometry, and metabolic susceptibility profiles. Procuring the furan variant specifically (CAS 1105240-67-2) preserves the smaller, less lipophilic heterocycle required for focused SAR exploration around the isoxazole C5 vector .
| Evidence Dimension | Molecular weight (MW) and heterocyclic substituent at isoxazole 5-position |
|---|---|
| Target Compound Data | MW = 312.28 g/mol; 5-(furan-2-yl) substituent |
| Comparator Or Baseline | CAS 1105242-10-1: MW = 362.3 g/mol; 5-(benzofuran-2-yl) substituent |
| Quantified Difference | ΔMW = +50.0 g/mol (16% increase); structural difference: monocyclic furan vs. bicyclic benzofuran |
| Conditions | Calculated from molecular formula (C16H12N2O5 vs. C20H14N2O5); no comparative biological assay data available |
Why This Matters
Selection of the furan analog is mandatory when the screening hypothesis requires probing steric tolerance at the isoxazole 5-position without introducing the extended aromatic surface of benzofuran, which independently alters target binding and physicochemical properties.
